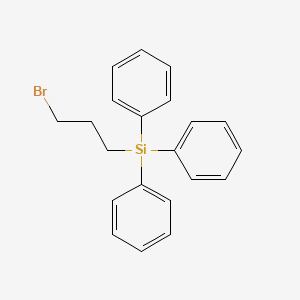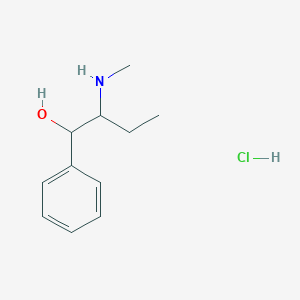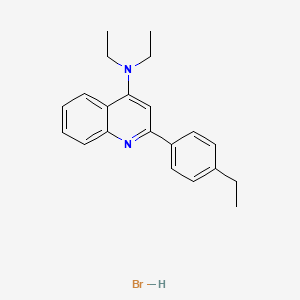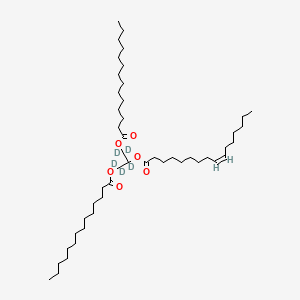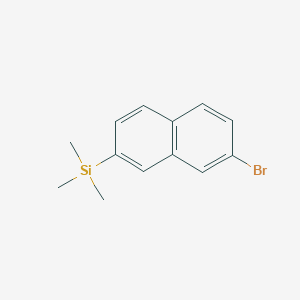
(7-Bromo-2-naphthyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi. It is a derivative of naphthalene, where a bromine atom is attached to the 7th position of the naphthalene ring, and a trimethylsilyl group is attached to the 2nd position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.
化学反应分析
Types of Reactions
(7-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthyltrimethylsilane.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Use palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution Reactions: Yield substituted naphthyltrimethylsilanes.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Form naphthyltrimethylsilane.
科学研究应用
(7-Bromo-2-naphthyl)trimethylsilane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or coupling reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, while in substitution reactions, the nucleophile attacks the electrophilic carbon attached to the bromine atom.
相似化合物的比较
Similar Compounds
2-Naphthyltrimethylsilane: Lacks the bromine atom and is less reactive in substitution and coupling reactions.
7-Bromo-1-naphthyltrimethylsilane: Has the bromine atom at a different position, affecting its reactivity and selectivity in reactions.
Trimethylsilane: A simpler compound with different reactivity and applications.
Uniqueness
(7-Bromo-2-naphthyl)trimethylsilane is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
属性
分子式 |
C13H15BrSi |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
(7-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-4-6-12(14)8-11(10)9-13/h4-9H,1-3H3 |
InChI 键 |
GFOZWKMMSJWRGO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
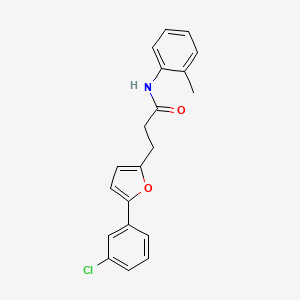


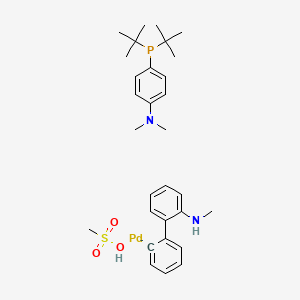
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)

